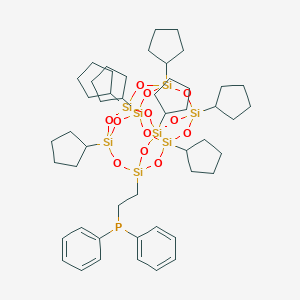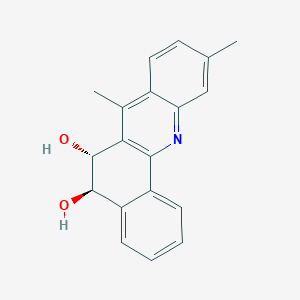
trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine, also known as DDB, is a synthetic compound that has been widely used in scientific research for its unique chemical properties. DDB is a fluorescent intercalating agent that can bind to DNA and RNA molecules, making it a valuable tool for studying nucleic acid structure and function. In
Mecanismo De Acción
The mechanism of action of trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine is based on its ability to intercalate between the base pairs of DNA and RNA molecules. This intercalation disrupts the normal hydrogen bonding between the base pairs, resulting in changes in the physical and chemical properties of the nucleic acid. This compound can also induce DNA damage by generating reactive oxygen species and inhibiting topoisomerase activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including DNA damage, cell cycle arrest, apoptosis, and oxidative stress. This compound-induced DNA damage can lead to mutations and chromosomal aberrations, which can contribute to cancer development. This compound can also induce cell cycle arrest by activating checkpoint pathways and inhibiting cyclin-dependent kinases. Furthermore, this compound can induce apoptosis by activating caspase enzymes and promoting mitochondrial dysfunction. Finally, this compound can generate reactive oxygen species, leading to oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine in lab experiments include its high sensitivity and specificity for nucleic acid structures, its fluorescent properties, and its ability to intercalate into both DNA and RNA molecules. However, there are also some limitations to using this compound, such as its potential toxicity, its potential interference with other fluorescent dyes, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine in scientific research. One potential area of research is the development of new this compound derivatives with improved solubility, sensitivity, and selectivity. Another potential area of research is the use of this compound in combination with other fluorescent dyes or imaging techniques for multiplexed imaging of nucleic acids and proteins. Additionally, this compound could be used to study the effects of DNA damage and repair on gene expression and epigenetic modifications. Finally, this compound could be used to study the role of nucleic acids in disease development and drug discovery.
Métodos De Síntesis
The synthesis of trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine involves several steps, including the condensation of 2,6-dimethylbenzaldehyde with 2-nitrobenzaldehyde, reduction of the resulting nitro compound, and cyclization of the intermediate product. The final product is obtained by deprotection of the hydroxyl groups using trifluoroacetic acid. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
Trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine has been widely used in scientific research for its ability to intercalate into DNA and RNA molecules, which allows for the visualization and quantification of nucleic acid structures. This compound is commonly used in gel electrophoresis, fluorescence microscopy, and flow cytometry to study DNA and RNA damage, replication, and transcription. Additionally, this compound has been used as a probe for studying protein-DNA interactions and DNA-binding drugs.
Propiedades
| 160543-23-7 | |
Fórmula molecular |
C19H17NO2 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
(5R,6R)-7,10-dimethyl-5,6-dihydrobenzo[c]acridine-5,6-diol |
InChI |
InChI=1S/C19H17NO2/c1-10-7-8-12-11(2)16-17(20-15(12)9-10)13-5-3-4-6-14(13)18(21)19(16)22/h3-9,18-19,21-22H,1-2H3/t18-,19-/m1/s1 |
Clave InChI |
QQMATSNWYSTZFH-RTBURBONSA-N |
SMILES isomérico |
CC1=CC2=NC3=C([C@H]([C@@H](C4=CC=CC=C43)O)O)C(=C2C=C1)C |
SMILES |
CC1=CC2=NC3=C(C(C(C4=CC=CC=C43)O)O)C(=C2C=C1)C |
SMILES canónico |
CC1=CC2=NC3=C(C(C(C4=CC=CC=C43)O)O)C(=C2C=C1)C |
| 160543-23-7 | |
Sinónimos |
TRANS-5,6-DIHYDRO-5,6-DIHYDROXY-7,10-DIMETHYLBENZ[C]ACRIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


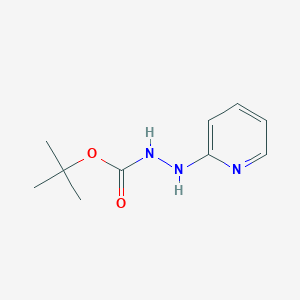
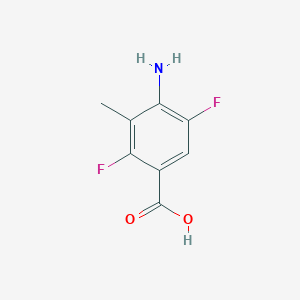
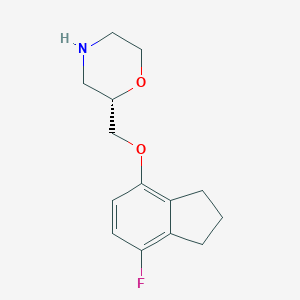

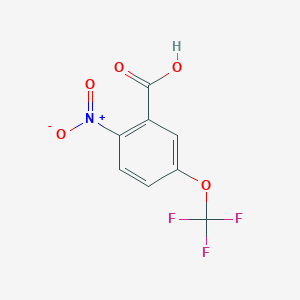
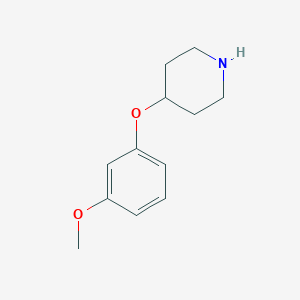
![1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-](/img/structure/B60618.png)
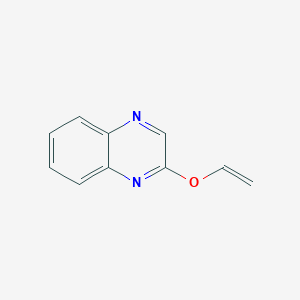
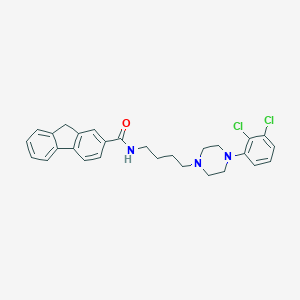
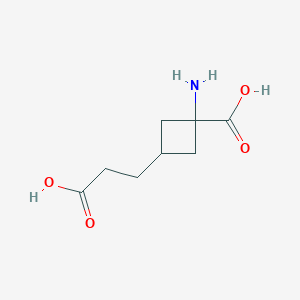
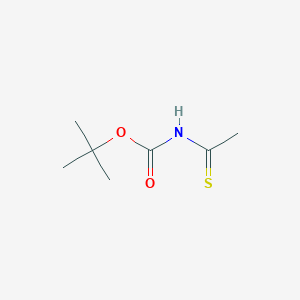
![Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B60632.png)
![6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B60634.png)
